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Compound of Interest

Compound Name: Pentyl nitrite

Cat. No.: B1215311

Introduction: Pentyl nitrite, also known as n-amyl nitrite, is an alkyl nitrite with the chemical
formula CsH11NO:z:. It serves as a vasodilator agent and finds application in various chemical
syntheses. For researchers, scientists, and professionals in drug development, a thorough
understanding of its spectroscopic characteristics is crucial for identification, purity assessment,
and quality control. This technical guide provides an in-depth overview of the Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for pentyl nitrite,
complete with detailed experimental protocols and structured data tables.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about
the molecular structure of a compound. For pentyl nitrite, both *H (proton) and 13C (carbon-13)
NMR are essential for structural elucidation.

Proton (*H) NMR Spectroscopy

IH NMR spectroscopy of pentyl nitrite reveals five distinct signals corresponding to the
different proton environments in the pentyl chain. The chemical shifts are influenced by the
electronegative nitroso (-ONO) group, which deshields the adjacent protons.

Table 1: *H NMR Spectroscopic Data for Pentyl Nitrite
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Assignment ] ]
Chemical Shift () o .
(CH3(CH2)sCH20NO | Multiplicity Integration
in ppm
)
-O-CHz- ~4.70 Triplet (t) 2H
-O-CH2-CHz2- ~1.74 Quintet 2H
-CH2-CH2-CHs3 ~1.38 Multiplet 2H
-CH2-CHs ~1.38 Multiplet 2H
-CHs ~0.92 Triplet () 3H

Solvent: Chloroform-d
(CDClIs), Reference:
Tetramethylsilane
(TMS) at 0.00 ppm.
Data sourced from
publicly available

spectral databases.

Carbon-13 (**C) NMR Spectroscopy

13C NMR provides information on the carbon skeleton of the molecule. Each carbon atom in a
unique electronic environment gives a distinct signal. Due to the lack of readily available, peer-
reviewed experimental data for the :3C NMR of n-pentyl nitrite, the following chemical shifts
are estimated based on established increments and data from analogous compounds. The
carbon atom attached to the electronegative oxygen of the nitrite group (C1) is expected to be
the most deshielded.

Table 2: Estimated *3C NMR Spectroscopic Data for Pentyl Nitrite
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Assignment (C5-C4-C3-C2-C1-ONO) Estimated Chemical Shift (3) in ppm
C1 (-O-CHz-) 70-75
C2 (-O-CH2-CH2-) 28 - 32
C3 (-CH2-CH2-CHs) 21-25
C4 (-CH2-CHs) 21-25
C5 (-CHs) 13-15

Solvent: Chloroform-d (CDCIs), Reference: TMS

at 0.00 ppm. Note: These are estimated values.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by

measuring the absorption of infrared radiation. The IR spectrum of pentyl nitrite is

characterized by strong absorption bands corresponding to the N=0O and O-N bonds of the

nitrite group.

Table 3: Key IR Absorption Bands for Pentyl Nitrite

Wavenumber (cm~—2) Intensity Assignment
~2960, ~2870 Strong C-H stretching (alkane)
N=0 stretching (anti-
~1665 Strong ]
symmetric)
N=0 stretching (syn-
~1620 Strong )
symmetric)
~1465 Medium C-H bending (alkane)
~780 Strong O-N stretching

Sample Phase: Neat liquid or

gas phase.[1]
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The presence of two strong bands for the N=0O stretch is characteristic of alkyl nitrites and
arises from the existence of rotational isomers (syn and anti conformations) around the O-N
single bond.[1]

Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ionized
molecules. Electron lonization (EIl) is commonly used for volatile compounds like pentyl nitrite,
resulting in a molecular ion peak and a series of fragment ions that form a characteristic
fragmentation pattern.

Table 4: Major Fragments in the Electron lonization Mass Spectrum of Pentyl Nitrite

Mass-to-Charge Ratio

(mi2) Relative Intensity (%) Proposed Fragment
117 Low [CsH11NO:2]* (Molecular lon)
71 ~17 [CsHa1]* (Loss of NO2)
70 ~35 [CsH1o]*

57 ~51 [CaHo]*

55 ~43 [CaH7]*

43 ~42 [C3H7]*

42 ~58 [C3He]*

41 100 [C3Hs]*

30 ~54 [NOJ*

29 ~96 [C2Hs]*

lonization Method: Electron
lonization (EIl) at 70 eV. Data
sourced from NIST and other

spectral databases.[2][3]
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The base peak at m/z 41 corresponds to the stable allyl cation fragment. The presence of a
peak at m/z 30 is characteristic of the nitroso group. The molecular ion peak at m/z 117 is often
weak or absent due to the lability of the O-N bond.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a volatile
liquid sample such as pentyl nitrite.

NMR Spectroscopy Protocol

e Sample Preparation:

o

Accurately weigh approximately 10-20 mg of pentyl nitrite for 'H NMR (or 50-100 mg for
13C NMR) into a clean, dry vial.

o Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDClIs) containing an internal
standard (e.g., tetramethylsilane, TMS).

o Ensure the sample is fully dissolved. If necessary, gently vortex the vial.

o Using a Pasteur pipette, carefully transfer the solution into a clean, 5 mm NMR tube to a
height of approximately 4-5 cm.

¢ Instrument Setup:

o Insert the NMR tube into the spinner turbine and adjust its position using a depth gauge.

[e]

Place the sample into the NMR spectrometer's magnet.

o

Lock the spectrometer onto the deuterium signal of the solvent.

[¢]

Shim the magnetic field to achieve maximum homogeneity, which is indicated by a sharp
and symmetrical lock signal.

[¢]

Tune and match the probe for the desired nucleus (*H or 13C).

o Data Acquisition:
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o Set the appropriate acquisition parameters (e.g., spectral width, number of scans,
relaxation delay). For 33C NMR, a proton-decoupled experiment is standard.

o Acquire the spectrum.

» Data Processing:

[e]

Apply Fourier transformation to the acquired Free Induction Decay (FID).

o

Phase the resulting spectrum.

[¢]

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

o

Integrate the signals for *H NMR.

FT-IR Spectroscopy Protocol (Neat Liquid Film)

e Sample Preparation:
o Obtain two clean, dry infrared-transparent salt plates (e.g., NaCl or KBr) from a desiccator.
o Place one drop of pentyl nitrite onto the center of one plate.

o Carefully place the second plate on top, spreading the liquid into a thin, uniform film
between the plates.

¢ Instrument Setup:
o Ensure the sample compartment of the FT-IR spectrometer is empty.

o Acquire a background spectrum. This will be automatically subtracted from the sample
spectrum to remove interferences from atmospheric CO2z and water vapor.

o Data Acquisition:
o Place the prepared salt plate assembly into the sample holder in the spectrometer.

o Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the
signal-to-noise ratio.
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e Cleanup:

o After analysis, clean the salt plates thoroughly with a suitable dry solvent (e.g., anhydrous
acetone or isopropanol) and return them to the desiccator.

Mass Spectrometry Protocol (Electron lonization)

e Sample Introduction:

o Pentyl nitrite is highly volatile and can be introduced into the mass spectrometer via a
gas chromatography (GC-MS) system or a direct insertion probe suitable for volatile
liquids.

o For GC-MS, a dilute solution of pentyl nitrite in a volatile solvent (e.g., hexane or
dichloromethane) is prepared and injected into the GC. The GC separates the analyte
from the solvent before it enters the MS ion source.

¢ Instrument Setup:
o The ion source is typically operated under high vacuum (e.g., 10 torr).

o The electron energy is set to a standard value of 70 eV to generate reproducible
fragmentation patterns.

o The mass analyzer is calibrated using a known reference compound (e.qg.,
perfluorotributylamine, PFTBA).

» Data Acquisition:
o The instrument is set to scan over a desired mass range (e.g., m/z 10 to 200).

o As the sample enters the ion source, it is ionized and fragmented. The mass analyzer
separates the ions based on their m/z ratio, and the detector records their abundance.

o Data Analysis:

o The resulting mass spectrum is plotted as relative intensity versus m/z.
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o The molecular ion is identified, and the fragmentation pattern is analyzed to confirm the
structure of the compound by comparing it to library spectra or by interpreting the
fragmentation pathways.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the complete spectroscopic
analysis of a chemical sample like pentyl nitrite.

Generalized Spectroscopic Analysis Workflow

Sample Preparation

Pentyl Nitrite Sample

Dissolve in CDCI3 Prepare Neat Dilute in Volatile
with TMS Liquid Film Solvent (for GC-MS)

Acquire 1H & 13C NMR Acquire FT-IR Acquire El Mass
Spectra Spectrum Spectrum

Data Procegsing & Analysis

FT, Phasing, Background Subtraction, Library Search,
Calibration Peak Picking Fragment Analysis

Final Report

Structure Confirmation

&
Purity Assessment

Click to download full resolution via product page

Caption: Workflow for Spectroscopic Analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of Pentyl Nitrite: A Technical
Guide for Researchers]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1215311#pentyl-nitrite-spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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